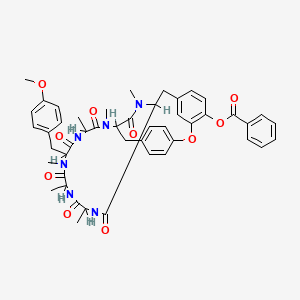
5-(N-Methyl-L-tyrosine)bouvardin benzoate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(N-Methyl-L-tyrosine)bouvardin benzoate hydrate is a complex organic compound with the molecular formula C47H52N6O10. It is known for its intricate structure and significant potential in various scientific fields. This compound is characterized by its high molecular weight of 860.95 g/mol and a density of 1.193 g/cm³ .
Méthodes De Préparation
The synthesis of 5-(N-Methyl-L-tyrosine)bouvardin benzoate hydrate involves multiple steps. The primary synthetic route includes the reaction of bouvardin with N-methyl-L-tyrosine in the presence of benzoic acid. The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities .
Analyse Des Réactions Chimiques
5-(N-Methyl-L-tyrosine)bouvardin benzoate hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
5-(N-Methyl-L-tyrosine)bouvardin benzoate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential effects on cellular processes and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 5-(N-Methyl-L-tyrosine)bouvardin benzoate hydrate involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins, altering their function and affecting cellular processes. The exact pathways involved may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
5-(N-Methyl-L-tyrosine)bouvardin benzoate hydrate can be compared with other similar compounds, such as:
Bouvardin: A related compound with similar structural features but lacking the N-methyl-L-tyrosine and benzoate groups.
N-Methyl-L-tyrosine: A simpler compound that is a precursor in the synthesis of this compound.
Benzoic Acid Derivatives: Compounds that share the benzoate group but differ in other structural aspects.
Propriétés
Numéro CAS |
86229-85-8 |
|---|---|
Formule moléculaire |
C47H52N6O10 |
Poids moléculaire |
860.9 g/mol |
Nom IUPAC |
[10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-2,5,8,11,14,30-hexaoxo-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaen-24-yl] benzoate |
InChI |
InChI=1S/C47H52N6O10/c1-27-41(54)49-28(2)44(57)51(4)36(23-30-13-18-34(61-7)19-14-30)43(56)50-29(3)45(58)53(6)38-24-31-15-20-35(21-16-31)62-40-26-32(25-37(42(55)48-27)52(5)46(38)59)17-22-39(40)63-47(60)33-11-9-8-10-12-33/h8-22,26-29,36-38H,23-25H2,1-7H3,(H,48,55)(H,49,54)(H,50,56) |
Clé InChI |
UJNACJCMUQMILW-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)OC(=O)C5=CC=CC=C5)C)C)CC6=CC=C(C=C6)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


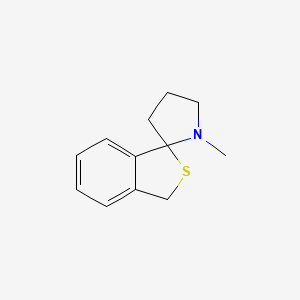
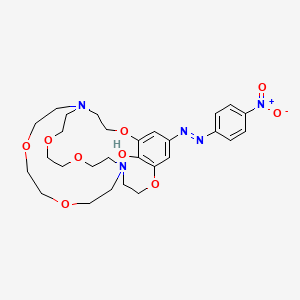

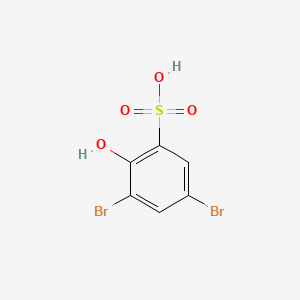
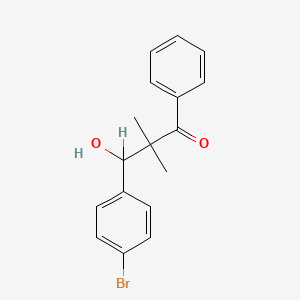
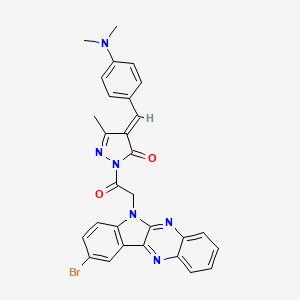
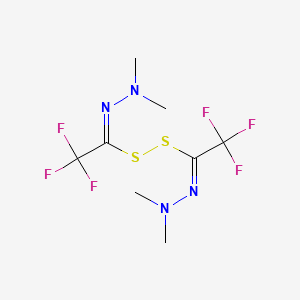
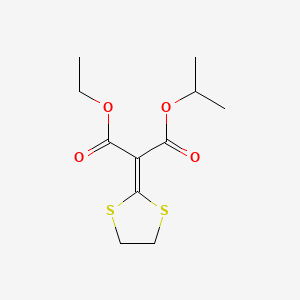
![barium(2+);5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B15184771.png)
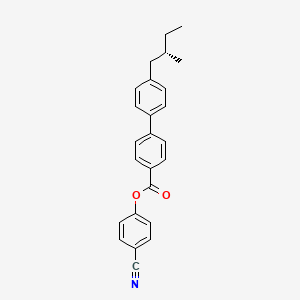
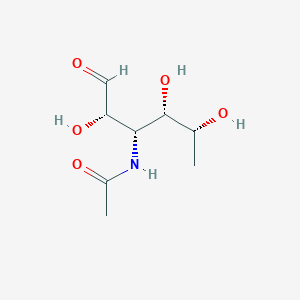
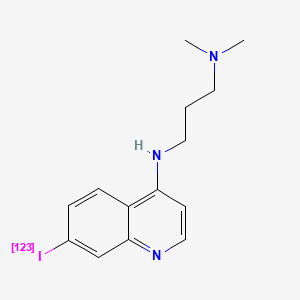
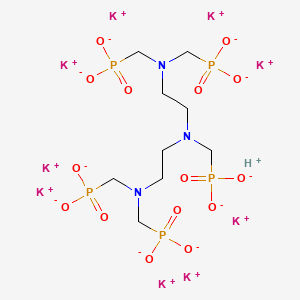
![[(2R,3S,5R)-3-[5-[4-(diethylamino)butyl-diethylazaniumyl]pentanoyloxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15184808.png)
